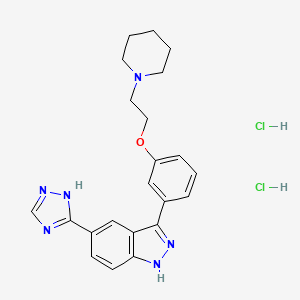
CC 401 dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
High affinity JNK inhibitor (Ki values are 25-50 nM). Inhibits JNK via competitive binding of the ATP-binding site of active, phosphorylated JNK. Exhibits > 40-fold selectivity for JNK over p38, ERK, IKK2, protein kinase C, Lck and ZAP70. Hepatoprotective. Also inhibits HCMV replication.
Applications De Recherche Scientifique
Control and Characterization of a Multistep Unimolecular Reaction
This study used electrons from a scanning tunneling microscope to break a C-H bond in a single acetylene molecule adsorbed on Cu(001) at 9 K. The product ethynyl was further dehydrogenated to form dicarbon (CC). This research is relevant for understanding reactions that involve breaking and forming carbon bonds, which may indirectly relate to the study of CC 401 dihydrochloride (Lauhon & Ho, 2000).Countercurrent Separation of Natural Products An Update
This article critically reviews countercurrent chromatography (CCC) and centrifugal partition chromatography (CPC), focusing on applications in natural products research. Although not directly related to CC 401 dihydrochloride, the techniques discussed could be applicable in the separation and analysis of similar compounds (Friesen et al., 2015).Chemical Understanding and Graphing Skills in an Honors Case‐Based Computerized Chemistry Laboratory Environment
This paper discusses the enhancement of students' chemistry understanding and graphing skills in a computerized laboratory environment. The methodologies and approaches in teaching and understanding chemistry might indirectly apply to the study of CC 401 dihydrochloride (Dori & Sasson, 2008).Electrochemical Prevention of Marine Biofouling with a Carbon-Chloroprene Sheet
The study investigates the use of a carbon-chloroprene sheet (CCS) for electrochemical disinfection, which is remotely related to the chemical properties and potential applications of CC 401 dihydrochloride (Nakasono et al., 1993).A Pathogenic Role for JNK Signaling in Experimental Anti-GBM Glomerulonephritis
This paper examines JNK signaling using CC-401, a specific JNK inhibitor, in a rat model. It highlights the potential therapeutic applications of JNK inhibitors, which could include CC 401 dihydrochloride (Flanc et al., 2007).
Propriétés
Nom du produit |
CC 401 dihydrochloride |
|---|---|
Formule moléculaire |
C22H24N6O.2HCl |
Poids moléculaire |
461.39 |
Nom IUPAC |
3-[3-(2-piperidin-1-ylethoxy)phenyl]-5-(1H-1,2,4-triazol-5-yl)-1H-indazole;dihydrochloride |
InChI |
InChI=1S/C22H24N6O.2ClH/c1-2-9-28(10-3-1)11-12-29-18-6-4-5-16(13-18)21-19-14-17(22-23-15-24-27-22)7-8-20(19)25-26-21;;/h4-8,13-15H,1-3,9-12H2,(H,25,26)(H,23,24,27);2*1H |
SMILES |
C1CCN(CC1)CCOC2=CC=CC(=C2)C3=NNC4=C3C=C(C=C4)C5=NC=NN5.Cl.Cl |
Synonymes |
3-[3-[2-(1-Piperidinyl)ethoxy]phenyl]-5-(1H-1,2,4-triazol-5-yl)-1H-indazole dihydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[[[(1S)-1-(4-Bromophenyl)ethyl]amino](1,2,3,4-tetrahydro-2,3-dioxo-5-quinoxalinyl)methyl]phosphonicacidtetrasodiumsalt](/img/structure/B1150232.png)
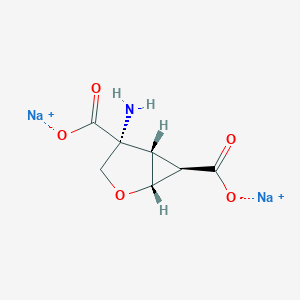
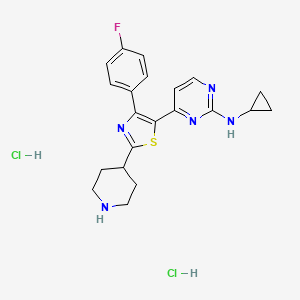




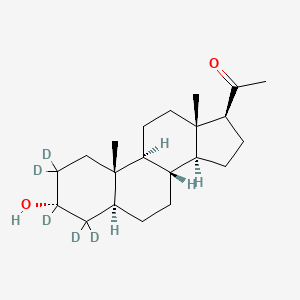
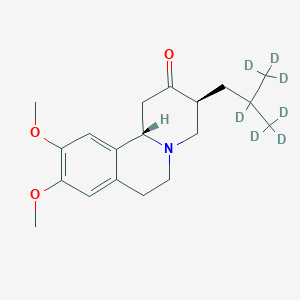
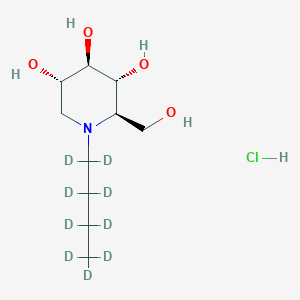

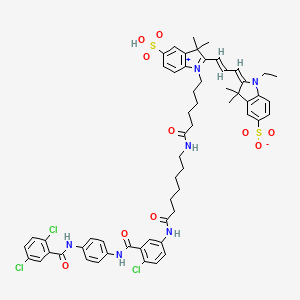
![trisodium;[(2R,3S,4S,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-(phosphonatomethyl)phosphinate](/img/structure/B1150278.png)
